molecular formula C11H11NO3 B2564511 2-[2-(Prop-2-enamido)phenyl]acetic acid CAS No. 1250590-82-9

2-[2-(Prop-2-enamido)phenyl]acetic acid

Cat. No.: B2564511
CAS No.: 1250590-82-9
M. Wt: 205.213
InChI Key: VPYLZBYFCOSGRB-UHFFFAOYSA-N
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Description

2-[2-(Prop-2-enamido)phenyl]acetic acid (CAS: Not explicitly provided; synonyms include acrylamido-phenylacetic acid derivatives) is a phenylacetic acid derivative characterized by a prop-2-enamido (acrylamido) substituent at the ortho position of the phenyl ring. The acrylamido group introduces unique reactivity, enabling participation in polymerization or Michael addition reactions, which distinguishes it from simpler phenylacetic acid analogs. Despite its discontinued commercial availability , its synthesis and properties remain relevant for medicinal chemistry research.

Properties

IUPAC Name

2-[2-(prop-2-enoylamino)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-10(13)12-9-6-4-3-5-8(9)7-11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYLZBYFCOSGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Prop-2-enamido)phenyl]acetic acid typically involves the reaction of 2-aminophenylacetic acid with acryloyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or extraction to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Prop-2-enamido)phenyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enamido group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-[2-(Prop-2-enamido)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Prop-2-enamido)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The enamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenylacetic acid moiety can also interact with enzymes and receptors, modulating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Groups Key Structural Features
2-[2-(Prop-2-enamido)phenyl]acetic acid C₁₁H₁₁NO₃ Acrylamido, carboxylic acid Ortho-substituted acrylamido-phenyl
2-[(3,4,5-Triphenyl)phenyl]acetic acid C₂₆H₂₂O₂ Triphenyl-substituted phenyl, carboxylic acid Bulky aromatic backbone
2-[2-(4-Chlorophenoxy)phenyl]acetic acid C₁₄H₁₁ClO₃ Chlorophenoxy, carboxylic acid Ether linkage, halogen substituent
2-[2-(Phenylthio)phenyl]acetic acid C₁₄H₁₂O₂S Phenylthio, carboxylic acid Sulfur-containing substituent

Analysis :

  • Aromatic Bulk : Compounds like 2-[(3,4,5-triphenyl)phenyl]acetic acid exhibit poor solubility due to their bulky aromatic cores, complicating synthesis and purification .
  • Halogen vs. Sulfur: The chlorophenoxy derivative (CAS 25563-04-6) demonstrates higher thermal stability (boiling point: 397.7°C) compared to sulfur-containing analogs, which may degrade under oxidative conditions .

Key Findings :

  • The Ti(IV)-catalyzed hydrolysis method (yield: 85%) used for triphenyl derivatives is highly efficient for primary amide-to-acid conversions under mild conditions .
  • The discontinued status of this compound suggests challenges in scalability or stability, possibly linked to the reactive acrylamido group .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Melting Point (°C) Boiling Point (°C) Solubility
This compound Not reported Not reported Likely poor in polar solvents
2-[(3,4,5-Triphenyl)phenyl]acetic acid 120–122 N/A Low in polar media
2-[2-(4-Chlorophenoxy)phenyl]acetic acid 120–122 397.7 Moderate in organic solvents

Insights :

  • The triphenyl derivative’s low solubility necessitates non-polar solvents or recrystallization for purification .
  • Chlorophenoxy and phenylthio analogs exhibit better thermal stability, making them preferable for high-temperature applications .

Research Highlights :

  • Triphenyl derivatives show promise in Alzheimer’s disease and cancer therapy due to their aromatic bulk and binding affinity .
  • The acrylamido group in the target compound may enhance interactions with biological targets via covalent modification, though this remains unexplored .

Biological Activity

2-[2-(Prop-2-enamido)phenyl]acetic acid, with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of approximately 203.21 g/mol, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique prop-2-enamido moiety attached to a phenyl acetic acid framework, which contributes to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound allow it to participate in various chemical transformations, making it a candidate for further pharmacological studies. The compound's ability to interact with biological targets is crucial for its potential applications in treating different diseases.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, highlighting its potential as an antimicrobial agent. The specific mechanisms of action are still being investigated, but it is believed that the compound interferes with bacterial cell wall synthesis or disrupts membrane integrity.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition could lead to decreased production of pro-inflammatory cytokines such as TNF-α, thus attenuating inflammation .

The biological activity of this compound is thought to involve its binding to specific enzymes or receptors within cells. This interaction modulates their activity and influences various signaling pathways associated with inflammation and microbial resistance .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-[4-(Methoxyphenyl)formamido]acetic acidContains a methoxy groupExhibits different electronic properties due to methoxy substitution
2-[4-(Chlorophenyl)formamido]acetic acidContains a chlorophenyl groupPotentially enhanced reactivity due to electron-withdrawing chlorine
2-[4-(Methylphenyl)formamido]acetic acidVarying phenyl substitutionsDifferences in biological activity based on substituent effects

This table illustrates how variations in substituents can significantly affect the biological activity and reactivity of similar compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the therapeutic potential of this compound:

  • Antimicrobial Study : A study evaluated the efficacy of this compound against several pathogenic bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests strong antibacterial properties.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, supporting its use as an anti-inflammatory agent .
  • Cell Signaling Pathways : Research investigating the compound's effect on NF-κB signaling revealed significant inhibition, suggesting potential applications in conditions characterized by chronic inflammation .

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